
Cadmium--samarium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–samarium (2/1) is an intermetallic compound formed by the combination of cadmium and samarium in a 2:1 ratio This compound is part of the broader category of rare earth intermetallics, which are known for their unique chemical and physical properties Cadmium is a heavy metal with significant industrial applications, while samarium is a rare earth element known for its magnetic properties
Métodos De Preparación
The synthesis of cadmium–samarium (2/1) typically involves high-temperature methods due to the refractory nature of the elements involved. One common method is the direct combination of cadmium and samarium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a vacuum or an inert gas environment at temperatures ranging from 600°C to 800°C. The resulting alloy is then cooled slowly to form the desired intermetallic compound.
Industrial production methods may involve more sophisticated techniques such as arc melting or induction melting, where the metals are melted together using an electric arc or induction heating. These methods ensure a homogeneous mixture and high purity of the final product.
Análisis De Reacciones Químicas
Cadmium–samarium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can react with oxygen to form oxides of cadmium and samarium. For example, at elevated temperatures, cadmium can form cadmium oxide (CdO), while samarium can form samarium oxide (Sm2O3).
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Cadmium–samarium (2/1) can undergo substitution reactions with halogens to form halides. For instance, it can react with chlorine gas to form cadmium chloride (CdCl2) and samarium chloride (SmCl3).
Common reagents used in these reactions include oxygen, hydrogen, chlorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cadmium–samarium (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is studied for its potential use in high-temperature materials and coatings due to its thermal stability and resistance to oxidation.
Catalysis: It is explored as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Samarium’s magnetic properties make the compound of interest in the development of advanced magnetic materials and devices.
Biomedical Research: The compound’s potential toxicity and interaction with biological systems are studied to understand its effects and develop safety guidelines for its use.
Mecanismo De Acción
The mechanism by which cadmium–samarium (2/1) exerts its effects is primarily through its interaction with other chemical species. Cadmium can disrupt cellular processes by interfering with calcium signaling and inducing oxidative stress. Samarium, on the other hand, can influence magnetic properties and electron transfer processes. The combination of these effects results in unique chemical and physical behaviors that are exploited in various applications.
Comparación Con Compuestos Similares
Cadmium–samarium (2/1) can be compared with other intermetallic compounds involving cadmium and rare earth elements, such as cadmium–lanthanum (2/1) and cadmium–neodymium (2/1). These compounds share similar preparation methods and chemical behaviors but differ in their specific properties due to the unique characteristics of the rare earth elements involved. For example, cadmium–lanthanum (2/1) may exhibit different magnetic properties compared to cadmium–samarium (2/1) due to the differences in the electronic configurations of lanthanum and samarium.
Propiedades
Número CAS |
52296-67-0 |
|---|---|
Fórmula molecular |
Cd2Sm |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
cadmium;samarium |
InChI |
InChI=1S/2Cd.Sm |
Clave InChI |
OTLDSRAIYYORJT-UHFFFAOYSA-N |
SMILES canónico |
[Cd].[Cd].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

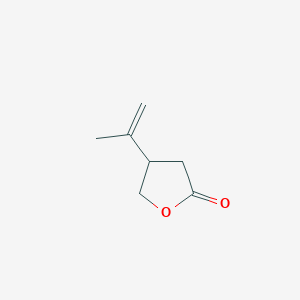
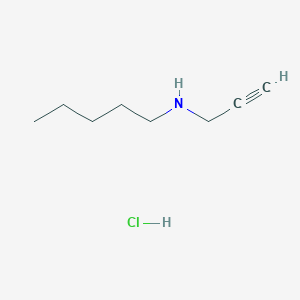

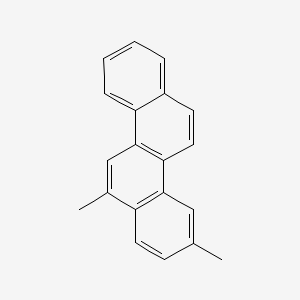

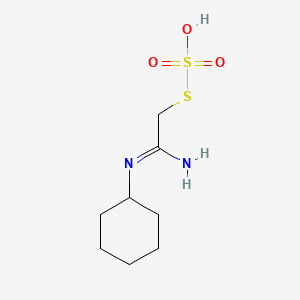
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
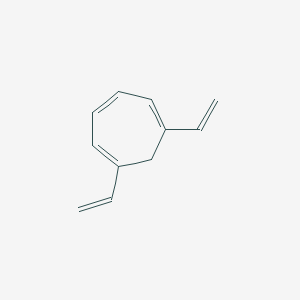
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)


